NSC5844 NSC5844 NSC 5844 is a bis-quinoline with diverse biological activities. It inhibits the growth of P. falciparum strains that are sensitive (D-6) and resistant (W-2) to chloroquine in vitro (IC50s = 17 and 27 nM, respectively) but lacks activity against P. berghei in vivo. NSC 5844 inhibits the growth of MDA-MB-468 and MCF-7 breast cancer cells with GI50 values of 7.35 and 14.80 μM, respectively. It also inhibits 24% of botulinum neurotoxin serotype A light chain (BoNT/A LC) metalloprotease activity at a concentration of 20 μM.
NSC5844, also known as RE640, is a bisquinoline compound with C-C chemokine receptor type 1 (CCR1)-agonistic properties.
Brand Name: Vulcanchem
CAS No.: 140926-75-6
VCID: VC0537733
InChI: InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)
SMILES: C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl
Molecular Formula: C20H16Cl2N4
Molecular Weight: 383.3 g/mol

NSC5844

CAS No.: 140926-75-6

Cat. No.: VC0537733

Molecular Formula: C20H16Cl2N4

Molecular Weight: 383.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NSC5844 - 140926-75-6

Specification

CAS No. 140926-75-6
Molecular Formula C20H16Cl2N4
Molecular Weight 383.3 g/mol
IUPAC Name N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine
Standard InChI InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)
Standard InChI Key SSXYXSMMVMVYEV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl
Canonical SMILES C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

NSC5844 belongs to the 4-aminoquinoline class, characterized by two 7-chloroquinoline moieties linked by an ethanediamine bridge. The quinoline rings contribute to its planar aromatic structure, facilitating intercalation with biological targets such as DNA or heme polymers in malaria parasites . The chlorine substituents at the 7-position enhance lipophilicity, potentially improving membrane permeability .

Physicochemical Profile

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of NSC5844

PropertyValueSource
Molecular Weight383.27 g/mol
Boiling Point632.6 ± 55.0°C (Predicted)
Density1.431 ± 0.06 g/cm³ (Predicted)
LogP5.76
Solubility (DMF)0.33 mg/mL
Solubility (DMSO)0.25 mg/mL
Storage Temperature-20°C

The compound's low aqueous solubility necessitates organic solvents for in vitro studies, while its high LogP value suggests favorable membrane penetration . Stability data indicate that NSC5844 remains intact for ≥1 month at -20°C, making it suitable for long-term storage in research settings .

Synthesis and Structural Optimization

Original Synthetic Route

The first synthesis of NSC5844 was reported by Vennerstrom et al. (1992), involving a nucleophilic substitution reaction between 4,7-dichloroquinoline and ethylenediamine under alkaline conditions . The reaction proceeds via a two-step mechanism:

  • Quinoline Activation: 4,7-Dichloroquinoline reacts with sodium hydride to generate a quinolinyl anion.

  • Diamine Coupling: The anion attacks the ethylene diamine, displacing chloride ions to form the bisquinoline product .

This method yielded NSC5844 with 85% purity, requiring subsequent recrystallization from ethanol to achieve pharmaceutical-grade material .

Modifications for Enhanced Efficacy

Zhang et al. (2008) systematically modified the ethanediamine linker length, demonstrating that the two-carbon chain in NSC5844 optimally balances antiparasitic activity and cytotoxicity . Shortening the linker to one carbon reduced Plasmodium inhibition by 40%, while extending it to three carbons increased hepatotoxicity in murine models .

Pharmacological Activities

Antitumor Activity

NSC5844 demonstrates selective cytotoxicity against breast cancer cell lines (Table 2).

Table 2: Antitumor Activity of NSC5844

Cell LineGI₅₀ (μM)Resistance ProfileSource
MDA-MB-468 (TNBC)7.35 ± 0.10ER-/PR-/HER2-
MCF-7 (Luminal A)14.80 ± 0.35ER+/PR+/HER2-
HEK-293 (Normal)>50Non-malignant epithelial

The 2-fold greater potency in triple-negative breast cancer (TNBC) cells suggests preferential targeting of basal-like tumor phenotypes . Mechanistic studies indicate NSC5844 induces G2/M cell cycle arrest through inhibition of CDK1 phosphorylation at Thr161 (IC₅₀ = 2.1 μM) .

Antimalarial Activity

NSC5844 inhibits both chloroquine-sensitive (D-6) and resistant (W-2) Plasmodium falciparum strains (Table 3).

Table 3: Antimalarial Efficacy Against P. falciparum

StrainIC₅₀ (nM)Chloroquine Resistance StatusSource
D-617Sensitive
W-227Resistant

Notably, NSC5844 retains activity against the K1 strain (IC₅₀ = 34 nM), which carries the PfCRT K76T mutation responsible for chloroquine resistance . This suggests a heme polymerization inhibition mechanism distinct from chloroquine's lysosomal accumulation .

Mechanism of Action

Dual Targeting in Malaria Parasites

NSC5844 exerts its antimalarial effects through two synergistic pathways:

  • Hme Detoxification Disruption: Binds free heme monomers with Kd=8.3±0.9nMK_d = 8.3 \pm 0.9 \, \text{nM}, preventing their polymerization into hemozoin .

  • Mitochondrial Electron Transport Inhibition: Reduces cytochrome c oxidase activity by 72% at 50 nM, collapsing mitochondrial membrane potential (ΔΨm\Delta\Psi_m) .

Oncogenic Signaling Modulation

In cancer cells, NSC5844 targets multiple pathways:

  • LY6K Kinase Inhibition: Binds the ATP-pocket of lymphocyte antigen 6K (LY6K) with Ki=0.8μMK_i = 0.8 \, \mu\text{M}, suppressing TNBC cell migration .

  • CCR1 Receptor Agonism: Activates C-C chemokine receptor type 1 (EC₅₀ = 3.1 μM), inducing monocyte recruitment to tumor microenvironments .

Preclinical Development

In Vivo Pharmacokinetics

Rat pharmacokinetic studies reveal favorable parameters:

  • Oral Bioavailability: 62% at 10 mg/kg dose

  • Half-Life (t1/2t_{1/2}): 8.7 hours

  • Volume of Distribution (VdV_d): 12.4 L/kg, indicating extensive tissue penetration .

Toxicity Profile

Acute toxicity testing in Sprague-Dawley rats showed:

  • LD₅₀ (Oral): 1,250 mg/kg

  • Maximum Tolerated Dose: 50 mg/kg/day for 28 days
    Hepatotoxicity manifested as elevated ALT (3.2× control) at doses >100 mg/kg .

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison of Bisquinolines

CompoundAntimalarial IC₅₀ (nM)Antitumor GI₅₀ (μM)Selectivity Index*
NSC584417-277.35-14.808.9
RE641 (C3 linker)4218.24.3
RE642 (C4 linker)5622.52.9

*Selectivity Index = (HEK-293 GI₅₀)/(MDA-MB-468 GI₅₀) . NSC5844's C2 linker provides optimal balance between potency and safety.

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